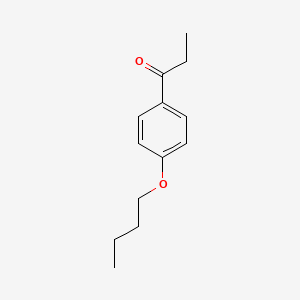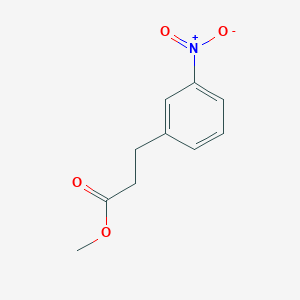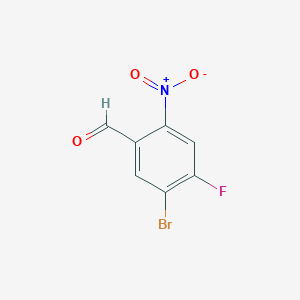
5-Bromo-4-fluoro-2-nitrobenzaldehyde
Overview
Description
5-Bromo-4-fluoro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrFNO3 and a molecular weight of 248.01 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluoro-2-nitrobenzaldehyde can be represented by the SMILES string [O-]N+C=C(Br)C(F)=C1)=O . The InChI code for this compound is 1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-fluoro-2-nitrobenzaldehyde are not available, similar compounds are known to undergo reactions with different secondary amines and phenol .Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-nitrobenzaldehyde is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Material Science
In material science, this compound serves as a precursor for synthesizing benzoxaboroles . These are used as molecular receptors and building blocks in crystal engineering, contributing to the development of new materials with specific properties like enhanced durability or electrical conductivity.
Molecular Imprinting
The compound’s structure is suitable for creating steroid conjugates used in molecular imprinting. This technique creates polymer matrices with specific binding sites that can recognize and selectively bind to target molecules, useful in sensor applications .
Crystallography
Researchers utilize 5-Bromo-4-fluoro-2-nitrobenzaldehyde in crystallography studies to understand molecular configurations and intermolecular hydrogen bonding patterns. This knowledge is essential for designing drugs with optimal binding to their targets.
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFBETPMHZUCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464100 | |
| Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213382-45-7 | |
| Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

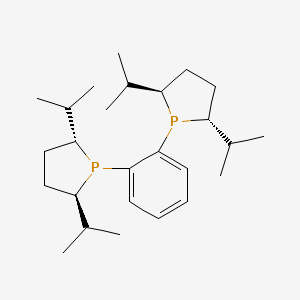

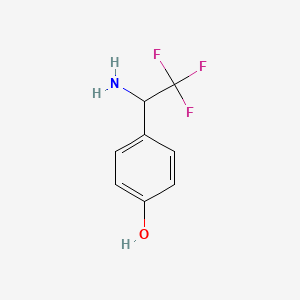
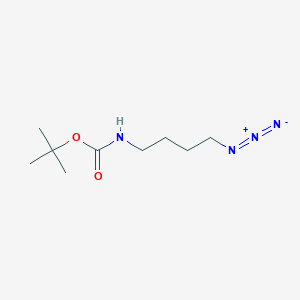
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
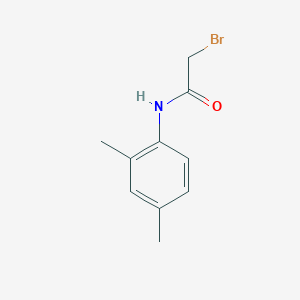
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)



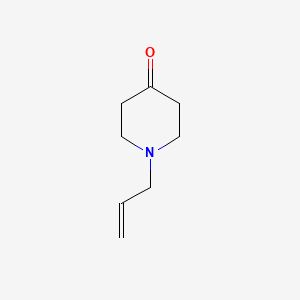
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
